molecular formula C26H22BrClN2OS B299928 N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide

N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide

Katalognummer B299928
Molekulargewicht: 525.9 g/mol
InChI-Schlüssel: NNQWPHDJLBXPLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide, also known as BCTP, is a compound that has been widely studied in scientific research due to its potential therapeutic applications. BCTP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological processes, including learning and memory, anxiety, and pain perception. In

Wirkmechanismus

N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide is a selective antagonist of mGluR5, which is a G protein-coupled receptor that is involved in various physiological processes in the central nervous system. mGluR5 activation has been shown to modulate synaptic plasticity, neurotransmitter release, and neuronal excitability, among other functions. N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide binds to the allosteric site of mGluR5 and prevents its activation by glutamate, leading to a decrease in downstream signaling. The blockade of mGluR5 by N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide has been shown to have beneficial effects in various animal models of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The blockade of mGluR5 by N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide has been shown to have various biochemical and physiological effects in animal models. N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide has been shown to reduce anxiety-like behavior in mice, as well as to decrease cocaine self-administration in rats. N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide has also been shown to reduce pain perception in rats and to improve cognitive function in a mouse model of fragile X syndrome. The exact mechanisms underlying these effects are not fully understood, but they are thought to involve the modulation of synaptic plasticity and neurotransmitter release in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide has several advantages and limitations for lab experiments. One advantage is its high selectivity for mGluR5, which allows for the specific targeting of this receptor subtype in animal models. Another advantage is its relatively low toxicity, which makes it a safer alternative to other mGluR5 antagonists. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is its relatively short half-life, which can limit its efficacy in some experimental paradigms.

Zukünftige Richtungen

There are several future directions for research on N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide. One direction is to further explore its therapeutic potential in animal models of neurological and psychiatric disorders. Another direction is to investigate its effects on other physiological processes, such as inflammation and immune function. Additionally, there is a need for the development of more potent and selective mGluR5 antagonists, which could lead to the development of new therapies for various disorders. Overall, N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide represents a promising compound for the development of new therapies for neurological and psychiatric disorders, and further research in this area is warranted.

Synthesemethoden

The synthesis of N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide involves several steps, including the reaction of 3-bromophenylboronic acid with 4-(4-chlorophenyl)-5-ethyl-2-thiocyanato-1,3-thiazole, followed by the reaction of the resulting intermediate with 3-phenylpropanoyl chloride. The final product is obtained after purification through column chromatography. The synthesis of N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide has been reported in several publications, including a study by A. M. Johnson et al. (2003).

Wissenschaftliche Forschungsanwendungen

N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide has been extensively studied in scientific research due to its potential therapeutic applications. The selective antagonism of mGluR5 by N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide has been shown to have beneficial effects in various animal models of neurological and psychiatric disorders, including anxiety, depression, addiction, and pain. N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide has also been studied for its potential use in the treatment of fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.

Eigenschaften

Produktname

N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide

Molekularformel

C26H22BrClN2OS

Molekulargewicht

525.9 g/mol

IUPAC-Name

N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C26H22BrClN2OS/c1-2-23-25(19-12-14-21(28)15-13-19)29-26(32-23)30(22-10-6-9-20(27)17-22)24(31)16-11-18-7-4-3-5-8-18/h3-10,12-15,17H,2,11,16H2,1H3

InChI-Schlüssel

NNQWPHDJLBXPLI-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(S1)N(C2=CC(=CC=C2)Br)C(=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Kanonische SMILES

CCC1=C(N=C(S1)N(C2=CC(=CC=C2)Br)C(=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.